![molecular formula C23H14F3N3 B2545775 7,8-difluoro-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901246-83-1](/img/structure/B2545775.png)

7,8-difluoro-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

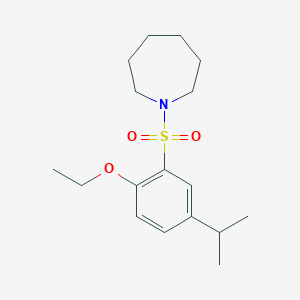

The compound 7,8-difluoro-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a derivative of the pyrazoloquinoline family, which is known for its interesting photophysical and electrochemical properties. These compounds are often studied for their potential applications in fluorescent dyes and molecular sensors due to their bright emissive characteristics .

Synthesis Analysis

The synthesis of related pyrazoloquinoline derivatives typically involves the catalytic reduction of nitrobenzyl-substituted pyrazolinones or the interaction of aminobenzyl precursors with aldehydes and ketones . Although the exact synthesis of this compound is not detailed in the provided papers, similar compounds have been synthesized through these methods, suggesting a possible pathway for its synthesis.

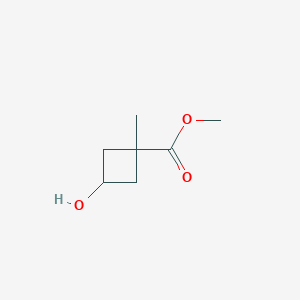

Molecular Structure Analysis

The molecular structure of pyrazoloquinoline derivatives is characterized by the presence of a pyrazole ring fused to a quinoline moiety. The introduction of fluorine atoms into the molecule has been shown to modify properties such as fluorescence quantum efficiency and the position of absorption bands . The specific structure of the compound would likely exhibit similar modifications due to the presence of fluorine atoms.

Chemical Reactions Analysis

The chemical reactivity of pyrazoloquinoline derivatives can be influenced by substituents on the phenyl rings. For instance, the presence of fluorine atoms can increase the resistance of these compounds to proton donors, which is an important consideration in the design of fluorescent dyes and molecular sensors . The derivatives can also undergo various reactions, such as reduction with sodium borohydride or lithium aluminum hydride, to yield different products .

Physical and Chemical Properties Analysis

Fluorine-substituted pyrazoloquinoline derivatives exhibit several notable photophysical and electrochemical properties. These include changes in absorption and emission spectra, quantum efficiency, fluorescence lifetimes, and oxidation potentials. The basicity of the molecule can be tuned by the electron-withdrawing effect of fluorine, which can lead to increased resistance to proton donors and preservation of high fluorescence yield even in the presence of acid . The physical properties such as solubility and melting point would be influenced by the specific substituents and their positions on the pyrazoloquinoline core.

Wissenschaftliche Forschungsanwendungen

Photophysical and Electrochemical Properties

Research has explored the photophysical (absorption and emission spectra, quantum efficiency, fluorescence life times) and electrochemical (oxidation potentials) properties of fluorine-substituted 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline derivatives. The introduction of fluorine atoms modifies key properties such as fluorescence quantum efficiency and absorption band position, enhancing their resistance to proton donors. This makes these derivatives potentially useful for applications requiring high fluorescence yield and stability against environmental changes (Szlachcic & Uchacz, 2018).

Synthesis and Reactivity of Difluoroaromatic Compounds

The synthesis of unsymmetrical difluoroaromatic compounds, including derivatives with pyrazines and quinoxalines, highlights the potential of these compounds in creating high-molecular-weight polyethers. Their reactivity, estimated through spectral data and quantum-chemical calculations, indicates their suitability for advanced material synthesis, offering insights into their application in polymer chemistry (Keshtov et al., 2002).

Fluorescence Quenching and Protonation

The reversible quenching of fluorescence from pyrazolo[3,4-b]quinoline derivatives by protonation has been studied, with findings showing potential for light-emitting device applications. The quenching process, which is reversible, indicates the tunability of these materials' optical properties in response to chemical environments, suggesting their use in sensors and organic electronics (Mu et al., 2010).

Antimicrobial and Antitubercular Activity

Some derivatives exhibit significant antimycobacterial activity, showcasing their potential as novel therapeutic agents against Mycobacterium tuberculosis. The exploration of these compounds' biological activities underlines the importance of fluorinated heterocycles in drug discovery, especially for infectious diseases resistant to current treatments (Kantevari et al., 2011).

Supramolecular Aggregation and Structural Analysis

Studies on the dimensionality of supramolecular aggregation in derivatives reveal intricate patterns of molecular interactions, including hydrogen bonding and π-π stacking. These findings contribute to the understanding of molecular assembly processes and the design of molecular materials with specific physical properties (Portilla et al., 2005).

Eigenschaften

IUPAC Name |

7,8-difluoro-1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14F3N3/c1-13-2-4-14(5-3-13)22-18-12-27-21-11-20(26)19(25)10-17(21)23(18)29(28-22)16-8-6-15(24)7-9-16/h2-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPXJMUOZWTORD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)F)F)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![n-[2(2-Aminoethyl)sulfonyl]-3-[[4-[2-[(1,4,5,6-tetrahydro-2-pyrimidinyl)amino]ethoxy]benzoyl]amino]-l-alanine, hcl (1:1)](/img/structure/B2545692.png)

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide](/img/structure/B2545694.png)

![2-(4-ethylpiperazine-1-carbonyl)-1-(3-methoxypropyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2545695.png)

![N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio]acetamide](/img/structure/B2545699.png)

![N1-(3-chloro-4-fluorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2545703.png)

![2-(7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2545708.png)

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2545712.png)

![2-Methyl-2-{4-[(trifluoromethyl)thio]phenoxy}propanoic acid](/img/structure/B2545714.png)